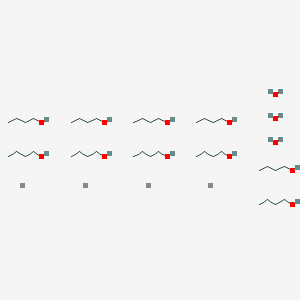

butan-1-ol;titanium;trihydrate

Description

Contextual Overview of Titanium(IV) Alkoxides as Precursors

Titanium(IV) alkoxides, with the general formula Ti(OR)4, are a class of organometallic compounds that serve as highly effective molecular precursors for the synthesis of titanium-based materials. rsc.orgmocvd-precursor-encyclopedia.de Their utility stems from their high reactivity towards water, which allows for the formation of titanium-oxo/hydroxo species through hydrolysis and condensation reactions. rsc.orgpsu.edu This reactivity, however, necessitates careful control over the reaction conditions to avoid the rapid and uncontrolled precipitation of ill-defined titanium oxides. rsc.org

The choice of the alkyl group (R) in the alkoxide precursor plays a significant role in its reactivity. Alkoxides with larger alkyl groups, such as butoxide, tend to hydrolyze more slowly than those with smaller groups like ethoxide or isopropoxide. psu.edu This slower reaction rate provides better control over the condensation process, enabling the formation of more uniform and well-defined materials. psu.edu

The versatility of titanium(IV) alkoxides is further enhanced by their susceptibility to chemical modification. rsc.orgrsc.org The introduction of chelating ligands, such as β-diketones or carboxylic acids, can alter the precursor's structure and reactivity, providing another level of control over the final material's properties. rsc.orgrsc.org This adaptability makes titanium(IV) alkoxides indispensable precursors in the sol-gel synthesis of advanced materials with tailored architectures and functionalities. acs.orgacs.org

Historical Development of Related Titanium Precursor Systems

The journey to utilizing titanium precursor systems for materials synthesis began with the discovery of titanium itself in 1791 by William Gregor. titanium.comkyocera-sgstool.co.uk However, it wasn't until the early 20th century that methods for producing pure titanium metal were developed. titanium.comtitaniumprocessingcenter.com The Kroll process, developed in the 1930s and still in use today, involves the reduction of titanium tetrachloride (TiCl4) with magnesium or sodium to produce titanium sponge. kyocera-sgstool.co.ukmetalspiping.com

The development of titanium alkoxides as precursors for materials synthesis followed the advancements in organometallic chemistry. The ability to synthesize these compounds opened up new avenues for producing titanium dioxide and other titanium-based materials under milder conditions than traditional high-temperature methods. Early research focused on understanding the hydrolysis and condensation behavior of various titanium alkoxides, including titanium ethoxide and titanium isopropoxide. mocvd-precursor-encyclopedia.de

The transition to using titanium butoxide, often in a butan-1-ol solvent, was driven by the need for greater control over the sol-gel process. The slower hydrolysis rate of titanium butoxide compared to its lower alkyl counterparts offered a wider processing window, facilitating the synthesis of more complex and finely tuned material structures. psu.edu This led to the widespread adoption of the butan-1-ol/titanium/water system in research and development for a diverse range of applications.

Scope and Significance of Research on the Butan-1-ol/Titanium/Water System in Advanced Materials Chemistry

The butan-1-ol/titanium/water system is a cornerstone of modern materials science, primarily due to its central role in the sol-gel synthesis of titanium dioxide (TiO2) nanomaterials. chalcogen.roresearchgate.net The significance of this system lies in its remarkable versatility and control over the final product's properties, such as particle size, crystallinity, and surface area. juniperpublishers.com These properties are critical in determining the performance of the resulting materials in a wide array of applications. acs.org

One of the most prominent areas of research is in photocatalysis . TiO2 is a well-known photocatalyst, capable of degrading organic pollutants in water and air under UV irradiation. orientjchem.org The butan-1-ol/titanium/water system allows for the synthesis of TiO2 nanoparticles with high surface areas and optimized crystalline structures (primarily anatase), which enhances their photocatalytic efficiency. researchgate.netresearchgate.net

In the realm of renewable energy , materials derived from this system are integral to the fabrication of dye-sensitized solar cells (DSSCs). chalcogen.ro The controlled synthesis of nanocrystalline TiO2 films with high porosity allows for efficient dye adsorption and electron transport, which are crucial for the performance of these solar cells.

Furthermore, the biocompatibility of TiO2 has led to its use in biomedical applications . The butan-1-ol/titanium/water system can be employed to create TiO2 coatings on medical implants to improve their integration with bone tissue. Additionally, the antibacterial properties of TiO2 nanoparticles are being explored for various medical and sanitation purposes. nih.gov

The ability to produce thin films with specific optical properties also makes this system valuable for creating coatings with antireflective or self-cleaning properties. The sol-gel process allows for the deposition of uniform TiO2 layers on various substrates. wikipedia.org

The ongoing research in this field continues to explore new modifications and applications, including the synthesis of doped TiO2 materials and composite structures to further enhance their properties and expand their utility in advanced technologies. rsc.orgacs.org

Interactive Data Table: Research Findings on the Butan-1-ol/Titanium/Water System

| Research Focus | Key Findings | Resulting Application |

| Photocatalysis | Synthesis of high surface area anatase TiO2 nanoparticles. researchgate.netresearchgate.net | Degradation of organic pollutants. orientjchem.org |

| Solar Cells | Formation of nanocrystalline TiO2 films with high porosity. chalcogen.ro | Dye-sensitized solar cells. chalcogen.ro |

| Biomedical | Creation of biocompatible and antibacterial TiO2 coatings and nanoparticles. nih.gov | Medical implants and sanitation. nih.gov |

| Coatings | Deposition of uniform TiO2 thin films with tailored optical properties. wikipedia.org | Antireflective and self-cleaning surfaces. |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C40H106O13Ti4 |

|---|---|

Molecular Weight |

986.7 g/mol |

IUPAC Name |

butan-1-ol;titanium;trihydrate |

InChI |

InChI=1S/10C4H10O.3H2O.4Ti/c10*1-2-3-4-5;;;;;;;/h10*5H,2-4H2,1H3;3*1H2;;;; |

InChI Key |

QULJTTAGCYKSEA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCO.CCCCO.CCCCO.CCCCO.CCCCO.CCCCO.CCCCO.CCCCO.CCCCO.CCCCO.O.O.O.[Ti].[Ti].[Ti].[Ti] |

Origin of Product |

United States |

Precursor Synthesis and Formulation Within the Butan 1 Ol/titanium/water System

The cornerstone of this system is the titanium precursor, titanium(IV) n-butoxide (Ti(OBu)₄), an organometallic compound that serves as a liquid source for titanium dioxide. wikipedia.org Its synthesis and formulation are critical steps that dictate the properties of the final material.

Conventional Synthetic Pathways

Historically, titanium(IV) n-butoxide is produced by the reaction of titanium tetrachloride (TiCl₄) with butan-1-ol. wikipedia.org This reaction requires a base to drive it to completion and neutralize the hydrochloric acid byproduct. Another common method is alcoholysis or transesterification, where a different titanium alkoxide, such as titanium isopropoxide, is reacted with butan-1-ol. This exchanges the alkoxide groups, a reaction that can be driven to completion by removing the more volatile alcohol. wikipedia.org

A typical sol-gel synthesis involves the reaction of barium acetate (B1210297) with titanium butoxide in a mixture of glacial acetic acid and absolute ethanol (B145695) to form a gel, which is then heated. taylorandfrancis.com

Environmentally Benign Synthesis Approaches

In response to the need for more sustainable chemical processes, green synthesis methods for titanium dioxide nanoparticles have been developed. These methods utilize natural extracts from sources like green tea, orange peel, hibiscus rosa sinensis, and Aloe vera as capping and reducing agents. researchgate.netscirp.org For instance, titanium(IV) tetrabutoxide can be mixed with an ethanolic solution of these natural extracts. scirp.org The bioactive compounds in the extracts, such as polyphenols and flavonoids, facilitate the formation of nanoparticles under milder conditions, reducing the need for hazardous chemicals. researchgate.netnih.govsci-hub.se Another approach involves the simple hydrolysis of titanium alkoxides followed by condensation, where biomolecules can be incorporated into the forming 3D structure. nih.gov

| Plant Extract Source | Role in Synthesis | Reference |

| Green Tea | Reducing and Capping Agent | researchgate.net |

| Orange Peel | Capping and Reducing Agent | scirp.org |

| Hibiscus rosa-sinensis | Capping and Reducing Agent | scirp.org |

| Aloe vera | Capping and Reducing Agent | scirp.org |

| Impatiens rothii Hook.f. | Capping and Reducing Agent | acs.org |

| Sesbania grandiflora | Reducing and Capping Agent | sci-hub.se |

Sol Preparation Methodologies Utilizing Titanium(IV) n-Butoxide and Butan-1-ol

The sol-gel process is a versatile method for producing titanium dioxide materials with controlled properties. researchgate.net It begins with the formation of a stable colloidal suspension (sol) through the hydrolysis and condensation of titanium(IV) n-butoxide in a butan-1-ol medium.

Controlled Hydrolysis and Condensation in Butan-1-ol Media

The sol-gel process is fundamentally based on two key reactions: hydrolysis and polycondensation. bas.bg In the butan-1-ol/titanium/water system, titanium(IV) n-butoxide reacts with water, leading to the formation of titanium hydroxides and butan-1-ol. This is followed by condensation reactions, where Ti-O-Ti bridges are formed, resulting in a three-dimensional oxide network. researchgate.net

The rate of these reactions is highly dependent on several factors, including the water-to-alkoxide molar ratio, the solvent nature, temperature, and the precursor concentration. bas.bg The high reactivity of titanium alkoxides towards water necessitates careful control of the hydrolysis step to prevent rapid, uncontrolled precipitation. bas.bg Using butan-1-ol as the solvent can influence the reaction kinetics and the properties of the resulting sol.

Influence of Stabilizing Agents and Modifiers in Butan-1-ol Solutions

To manage the high reactivity of titanium(IV) n-butoxide, stabilizing agents or chemical modifiers are frequently added to the butan-1-ol solution. These agents can form complexes with the titanium precursor, reducing its hydrolysis rate and allowing for more controlled growth of the oxide network.

Commonly used stabilizing agents include:

Acetylacetone (B45752) (acac) : This β-diketone acts as a chelating ligand, forming a stable complex with titanium(IV) butoxide. This modification slows down the hydrolysis and condensation, leading to more uniform and compact films with better adherence. thaiscience.info It can, however, lead to an increase in the nanoparticle size of the resulting TiO₂. thaiscience.info

Acetic Acid : It can act as both a catalyst and a ligand. By modifying the precursor at a molecular level, it alters the entire hydrolysis-condensation process, enabling the formation of stable sols and monolithic gels. researchgate.net

Diethanolamine : This has been shown to have a positive effect on the densification of TiO₂ crystals. researchgate.net

Chloroacetic acids : Reactions of titanium butoxides with mono-, di-, and trichloroacetic acids in toluene (B28343) have been used to generate new precursors for titania. researchgate.net

Catechol : This can be used to chemically modify titanium tert-butoxide, leading to the formation of catecholate groups bound to titanium. This modification helps to control the hydrolysis and condensation behavior. researchgate.net

| Stabilizing Agent | Effect on Synthesis | Reference |

| Acetylacetone | Enhances adherence and smoothness of films | thaiscience.info |

| Acetic Acid | Modifies precursor, enabling stable sol formation | researchgate.net |

| Diethanolamine | Aids in the densification of TiO₂ crystals | researchgate.net |

| Chloroacetic acids | Generate new titania precursors | researchgate.net |

| Catechol | Controls hydrolysis and condensation | researchgate.net |

Heterometallic and Hybrid Precursor Formulations Involving Butan-1-ol and Titanium(IV) Species

The versatility of the butan-1-ol/titanium system allows for the incorporation of other elements or organic components to create heterometallic and hybrid materials with tailored properties.

For instance, heterometallic precursors can be synthesized by introducing other metal salts into the titanium butoxide solution. An example is the synthesis of lithium titanate (Li₄Ti₅O₁₂), where lithium acetate is dissolved with titanium butoxide in ethanol. ias.ac.in The sol-gel method in this case allows for a homogenous mixing of the lithium and titanium sources at an atomic level. ias.ac.in

Mechanistic Investigations of Hydrolysis and Condensation in the Butan 1 Ol/titanium/water System

Hydrolysis Reaction Pathways of Titanium(IV) n-Butoxide in the Presence of Water

The initial and most critical step in the sol-gel process is the hydrolysis of the titanium alkoxide precursor, titanium(IV) n-butoxide (Ti(O-nBu)₄). This reaction involves the nucleophilic attack of water on the titanium atom, which is electron-deficient due to the high electronegativity of the oxygen atoms in the butoxy groups. This attack leads to the stepwise replacement of butoxy groups (⁻O-nBu) with hydroxyl groups (⁻OH) and the liberation of butan-1-ol as a by-product. psu.edu

This reaction is rarely carried to completion, and the partially hydrolyzed species are the key intermediates for the subsequent condensation steps. The reaction is vigorous and complex, with the actual products being polycondensates whose exact chemical composition depends on the reaction conditions. psu.edustanford.edu

The hydrolysis of titanium alkoxides is generally a rapid process. Kinetic studies on titanium n-butoxide have shown that the reaction can be treated as a pseudo-first-order reaction when conducted in the presence of a large excess of water. koreascience.kr The mechanism of hydrolysis for titanium n-butoxide has been proposed to follow an Interchange-Associative (Iₐ) pathway. koreascience.kr This mechanism implies that in the transition state, the bond formation between the incoming water molecule and the titanium center is significant, though slightly less developed compared to a pure associative (A) mechanism. The butoxy group's size and steric hindrance play a role, with larger alkoxy groups generally slowing down the hydrolysis rate compared to smaller ones like ethoxy groups. psu.edukoreascience.kr

Thermodynamic parameters for the hydrolysis of titanium n-butoxide have been determined, providing insight into the energy of the process. The activation enthalpy (ΔH*) for the hydrolysis of titanium n-butoxide is approximately 20 kJ/mol. koreascience.kr This value is lower than that for titanium n-propoxide (25 kJ/mol), indicating a lower energy barrier and consequently a faster reaction rate for the butoxide. koreascience.kr

Table 1: Thermodynamic Parameters for the Hydrolysis of Titanium n-Butoxide koreascience.kr

| Parameter | Value | Unit |

| Activation Enthalpy (ΔH) | 20 | kJ/mol |

| Activation Entropy (ΔS) | Value dependent on specific conditions | J/(mol·K) |

Note: The activation entropy can vary based on reaction conditions such as solvent and temperature.

The molar ratio of water to titanium alkoxide (often denoted as 'h' or 'r') is a critical parameter that significantly dictates the extent of hydrolysis and the properties of the resulting material. stanford.eduresearchgate.net A low water ratio (h < 4) leads to incomplete hydrolysis, resulting in titanium-oxo-alkoxide species that still contain a significant number of unreacted butoxy groups. Conversely, a high water ratio (h > 4) promotes more complete hydrolysis, leading to the formation of titanium hydroxides or hydrated oxides.

The water-to-titanium ratio directly influences the final oxide content of the dried polycondensate. As the amount of hydrolysis water increases, the degree of polymerization in the final product is higher, resulting in a greater equivalent oxide (TiO₂) content. For instance, in a system using secondary butyl alcohol, the oxide content of the dried material can vary from less than 70% to over 90% as the water-to-alkoxide ratio is increased. stanford.edu This is because more water molecules are available to replace the organic alkoxy groups, leading to a more inorganic, oxide-like network. stanford.edu

Table 2: Effect of Water/Alkoxide Ratio on the Oxide Content of Hydrolytic Polycondensates of Ti(OC₄H₉)₄ stanford.edu

| Molar Ratio of Water to Alkoxide | Approximate Equivalent TiO₂ Content (wt%) |

| Low (e.g., < 5) | ~70-80 |

| Medium (e.g., 10-20) | ~85-90 |

| High (e.g., > 20) | > 90 |

Note: These are approximate values, and the exact oxide content depends on other factors like temperature, solvent, and drying conditions.

Polycondensation Mechanisms of Titanium-Oxo/Hydroxo Species

Following or concurrent with hydrolysis, the partially hydrolyzed titanium-oxo/hydroxo species undergo polycondensation reactions. These reactions are responsible for the formation of Ti-O-Ti bridges, which build up the inorganic polymer network that is the hallmark of the sol-gel process. psu.edustanford.edu Two main condensation mechanisms are generally accepted: olation and oxolation.

Condensation is initiated by the reaction between two titanium-containing species. In olation , a hydroxyl group on one titanium center acts as a nucleophile, attacking another titanium center and eliminating a molecule of water or alcohol. This process typically involves the formation of a hydroxo-bridge (Ti-(OH)-Ti) which can then be converted to an oxo-bridge (Ti-O-Ti) through subsequent reactions.

The fundamental exchange reactions are:

Water Condensation (Oxolation): Ti-OH + HO-Ti → Ti-O-Ti + H₂O

Alcohol Condensation (Oxolation): Ti-OR + HO-Ti → Ti-O-Ti + ROH

The first step of hydrolysis, the nucleophilic attack of a water molecule on the titanium atom, is the primary event of alkoxide/hydroxide exchange. psu.edu This leads to a transient, higher-coordination state for the titanium atom before a butoxy group is eliminated as butan-1-ol. koreascience.krkoreascience.kr The relative rates of hydrolysis and condensation are crucial; if hydrolysis is much faster than condensation, it can lead to the formation of larger, more isolated particles, whereas if their rates are comparable, more extended gel networks can form.

As condensation reactions continue, small oligomeric species are formed. These can range from simple dimers, like [(nBuO)₃Ti-O-Ti(OnBu)₃], to more complex, cage-like, or chain-like structures. researchgate.net The structure of these oligomers is highly dependent on the reaction conditions, especially the water-to-alkoxide ratio and the presence of any stabilizing agents.

With further reaction, these oligomers link together, increasing in size and complexity. This process of oligomerization eventually leads to the formation of a macroscopic, three-dimensional titanium-oxo-alkoxide network that spans the entire volume of the solvent, a point known as the gel point. The resulting gel consists of a solid inorganic network entrapping the solvent (butan-1-ol) and any soluble by-products within its pores. The continued condensation and rearrangement of this network after the gel point is known as aging. The structure of this network ultimately determines the porosity and surface area of the final dried material.

Role of Butan-1-ol as Solvent, Ligand, and Reaction By-product

In the titanium(IV) n-butoxide/water system, butan-1-ol is not merely an inert medium but plays several active roles that influence the reaction pathways and final product characteristics. psu.edu

Solvent: As the solvent, butan-1-ol provides the medium for the hydrolysis and condensation reactions. Its physical properties, such as polarity and viscosity, affect the diffusion rates of reactants and intermediates, thereby influencing the kinetics of polymerization. psu.edu Using a higher alcohol like butan-1-ol, as opposed to a lower alcohol like ethanol (B145695), can lead to smaller polymeric condensates because the diffusion of the larger alkoxide molecules is slower. stanford.edu

Reaction By-product: Butan-1-ol is produced during the hydrolysis reaction. psu.edu Ti(O-nBu)₄ + H₂O ⇌ Ti(O-nBu)₃(OH) + n-BuOH The presence of this by-product can influence the equilibrium of the hydrolysis reaction. According to Le Chatelier's principle, an increase in the concentration of butan-1-ol can shift the equilibrium to the left, favoring the reverse reaction (re-esterification) and thus slowing the net rate of hydrolysis. This self-inhibiting effect can help to moderate what would otherwise be an extremely rapid and difficult-to-control reaction.

Structural Elucidation and Characterization of Titanium Species Within the Butan 1 Ol/titanium/water System

Spectroscopic Analysis of Coordination Environments

Spectroscopic methods are invaluable for probing the local atomic and molecular environment of titanium species during the sol-gel process.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Titanium and Ligand Nuclei

¹H and ¹³C NMR spectroscopy are powerful tools for tracking the hydrolysis of titanium(IV) n-butoxide. In the initial precursor, titanium(IV) n-butoxide, characteristic ¹H NMR signals corresponding to the alkyl groups bound to the titanium cation are clearly distinguishable. researchgate.net Upon the introduction of water, these signals are replaced by chemical shifts corresponding to free n-butanol, indicating that the hydrolysis step is completed. researchgate.net This is confirmed by comparing the spectrum to a reference spectrum of n-butanol. researchgate.net

For instance, the ¹H NMR spectrum of titanium(IV) n-butoxide shows distinct peaks for the different protons in the butoxy group. chemicalbook.com After hydrolysis, new peaks appear that correspond to the protons of the liberated butan-1-ol. researchgate.net Similarly, ¹³C NMR spectroscopy can be used to observe the disappearance of signals from the butoxy groups attached to titanium and the appearance of signals from free butanol. researchgate.net In one study, the ¹³C-NMR spectrum of a hydrolyzed product revealed characteristic peaks for dissociated cis-2-butene-1,4-diol, indicating the release of this ligand upon hydrolysis. researchgate.net

| Technique | Sample | Key Observations | Reference |

|---|---|---|---|

| ¹H NMR | Titanium(IV) n-butoxide before and after hydrolysis | Disappearance of Ti-bound butoxy signals and appearance of free butanol signals. | researchgate.net |

| ¹³C NMR | Hydrolyzed titanium alkoxide complex | Revealed peaks for dissociated diol ligands. | researchgate.net |

Infrared (IR) and Raman Spectroscopy of Ti-O and O-H Vibrations

Vibrational spectroscopy provides detailed information about the bonding within the titanium-oxygen network and the presence of hydroxyl groups.

Infrared (IR) Spectroscopy: The hydrolysis of titanium tetrabutoxide (TTB) in butanol can be followed by monitoring the evolution of Ti-O-C bands in the IR spectrum, which are located at approximately 1130, 1100, and 1039 cm⁻¹. tandfonline.com The intensity of these bands decreases with hydrolysis time, although they may not disappear completely for several days, indicating the difficulty of achieving complete hydrolysis. tandfonline.com The formation of Ti-OH groups and the adsorption of water molecules are indicated by the appearance of new bands around 3660 and 3525 cm⁻¹, respectively, which coincide with the appearance of a white precipitate. tandfonline.com The broad absorption of -OH groups can span from 2500 to 3700 cm⁻¹. nih.gov A Ti-OH stretching mode is also observed around 1630 cm⁻¹. nih.gov The formation of the Ti-O-Ti network is evidenced by the appearance of a broad band in the 400-800 cm⁻¹ region. A Ti-O bending absorption signal can be centered around 537 cm⁻¹. nih.gov

Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying the different crystalline phases of TiO₂. The anatase phase exhibits characteristic Raman peaks at approximately 144, 197, 399, 516, and 639 cm⁻¹. uark.edu The rutile phase, on the other hand, shows prominent peaks at around 446 and 610 cm⁻¹. uark.edu In layered titanium oxides, a strong band around 900 cm⁻¹ is assigned to the symmetric stretching mode of a short Ti-O bond. elsevierpure.com This band is absent in the proton-exchanged derivatives, where a new broad band appears around 820 cm⁻¹, suggesting the replacement of Ti-O-Na⁺ bonds with covalent Ti-O-H bonds. elsevierpure.com

| Technique | Vibrational Mode | Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|---|---|

| IR | Ti-O-C | 1130, 1100, 1039 | Titanium tetrabutoxide precursor | tandfonline.com |

| IR | Ti-OH | ~3660 | Titanium hydroxyl groups | tandfonline.com |

| IR | Adsorbed H₂O | ~3525 | Water molecules | tandfonline.com |

| IR | -OH | 2500-3700 | Broad absorption of hydroxyl groups | nih.gov |

| IR | Ti-OH stretch | ~1630 | Titanium hydroxyl stretching | nih.gov |

| IR | Ti-O bend | ~537 | Titanium-oxygen bending | nih.gov |

| Raman | Anatase | 144, 197, 399, 516, 639 | TiO₂ anatase phase | uark.edu |

| Raman | Rutile | 446, 610 | TiO₂ rutile phase | uark.edu |

| Raman | Ti-O stretch | ~900 | Layered sodium titanate | elsevierpure.com |

| Raman | Ti-O-H | ~820 | Proton-exchanged layered titanate | elsevierpure.com |

UV-Visible Spectroscopy of Electronic Transitions

UV-Visible spectroscopy provides insights into the electronic structure and band gap of the resulting titanium dioxide materials. Titanium(IV) n-butoxide itself does not show significant absorption in the visible region. researchgate.net However, as hydrolysis and condensation proceed to form TiO₂ nanoparticles, a strong absorption of ultraviolet light with wavelengths less than 400 nm is observed. mdpi.com The absorption edge of the gels can vary, and an increase in TiO₂ content can cause a red-shifting of the cut-off wavelength. researchgate.net The band gap energy of the synthesized TiO₂ can be calculated from the Tauc plot derived from the UV-Vis spectra. For pure anatase TiO₂, the band gap is approximately 3.2 eV. researchgate.net The optical properties are enhanced when TiO₂ is composited with materials like graphene oxide (GO), leading to light absorption in both the UV and visible regions. nih.gov

X-ray Diffraction (XRD) and Crystallographic Studies of Precipitated Phases and Complexes

X-ray diffraction is the primary technique for identifying the crystalline phases of the solid products formed during the hydrolysis and condensation of titanium butoxide. The as-prepared materials are often amorphous. bas.bg Upon calcination at different temperatures, various crystalline phases of TiO₂ can be obtained.

Calcination at around 450°C typically results in the formation of the anatase phase. orientjchem.org As the calcination temperature increases to 500-550°C, a mixture of anatase and rutile phases is often observed. mdpi.comorientjchem.org At even higher temperatures (e.g., 700°C), rutile becomes the dominant phase. bas.bg The presence of certain additives can influence the phase transformation temperature. For example, in the presence of ethylene (B1197577) glycol, the gel can remain amorphous up to 400°C. bas.bg The grain size of the nanoparticles can be estimated from the XRD peak broadening using the Scherrer equation. nih.gov

| Calcination Temperature (°C) | Observed Crystalline Phase(s) | Reference |

|---|---|---|

| As-prepared (no calcination) | Amorphous | bas.bg |

| 450 | Anatase | orientjchem.org |

| 500-550 | Anatase + Rutile | mdpi.comorientjchem.org |

| 700 | Rutile (dominant) | bas.bg |

Microscopic and Morphological Characterization of Sol-Gel Derived Products

Microscopy techniques are essential for visualizing the morphology, size, and aggregation of the particles formed in the butan-1-ol/titanium/water system.

Transmission Electron Microscopy (TEM) Analysis

TEM analysis provides high-resolution images of the nanoparticles, revealing their size, shape, and distribution. Sol-gel synthesis using titanium butoxide can produce spherical nanoparticles. nih.gov The particle size is influenced by the synthesis conditions. For instance, in one study, the mean particle size of TiO₂ nanoaggregates was found to be around 44 nm. nih.gov TEM can also be used to observe the morphology of more complex structures, such as chiral TiO₂ nanofibers produced by depositing titanium butoxide onto a template. wikipedia.org

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX)

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) are powerful techniques for characterizing the morphology and elemental composition of materials derived from the titanium butoxide hydrolysis process.

SEM analysis provides high-resolution images of the material's surface topography. In the context of the butan-1-ol/titanium/water system, SEM is instrumental in observing the morphology of the resulting titanium dioxide (TiO₂) particles and structures. For instance, studies on TiO₂ nanoparticles synthesized from titanium(IV) butoxide have utilized SEM to characterize the resulting catalyst. researchgate.net The morphology of the synthesized materials, such as nanoparticles or nanofibers, is a critical factor influencing their application. researchgate.netresearchgate.net For example, SEM imaging has been used to visualize TiO₂ nanofibers produced by depositing titanium butoxide on carbon nanofiber templates. wikipedia.org Furthermore, in environmental analyses, SEM has been employed to identify the spherical shape of TiO₂ nanoparticles in wastewater and sludge. researchgate.net

Coupled with SEM, EDX provides elemental analysis of the sample. By detecting the characteristic X-rays emitted from the sample when bombarded with an electron beam, EDX can identify the elements present and their relative abundance. For materials synthesized from the butan-1-ol/titanium/water system, EDX is crucial for confirming the presence of titanium and oxygen, the primary constituents of the resulting titanium dioxide. researchgate.netresearchgate.net For example, in the analysis of TiO₂ nanofibers, EDX spectra clearly show peaks corresponding to titanium at 0.5, 4.51, and 4.9 keV. researchgate.net EDX analysis has also been successfully used to confirm the presence of titanium in sludge samples from industrial wastewater. researchgate.net The combination of SEM and EDX allows for a comprehensive understanding of the relationship between the synthesis process and the final product's structure and composition. nih.govrsc.org

Below is a table summarizing typical elemental data obtained from EDX analysis of a sample derived from the hydrolysis of titanium butoxide.

| Element | Energy (keV) | Weight % | Atomic % |

| O | 0.525 | 38.2 | 65.8 |

| Ti | 4.508 | 61.8 | 34.2 |

| Total | 100.0 | 100.0 |

This table presents illustrative data and actual values may vary depending on the specific synthesis conditions and sample preparation.

Rheological Investigations of Gelation Processes and Precursor Solutions

The sol-gel process, involving the hydrolysis and condensation of metal alkoxides like titanium butoxide, is a common method for producing titanium-based materials. Rheological studies are essential for understanding the transition from a liquid sol to a solid gel and for controlling the properties of the final product. researchgate.netrsc.org

The gelation of materials derived from titanium butoxide in a sol-gel process can be monitored through rheological measurements, specifically by tracking the storage modulus (G') and the loss modulus (G'') over time. researchgate.netrsc.org The gelation time (tg) is a critical parameter and can be determined by the point at which G' and G'' exhibit a power-law frequency dependence, a criterion established by Winter. researchgate.net

The fractal dimension (df) of the forming gel network can also be deduced from rheological measurements at the gel point. The fractal dimension provides insight into the structure of the gel. For titanium oxide-based gels, the fractal dimension appears to be independent of the hydrolysis molar ratio. This suggests that while the speed of gelation changes with the water content, the fundamental structure of the resulting gel network remains consistent. Studies have shown that titanium oxide gels tend to have a less dense structure compared to silicon oxide-based gels, as indicated by a lower fractal dimension. researchgate.netrsc.org

The following table presents data on the effect of the hydrolysis molar ratio on the gelation time for a titanium oxide-based system.

| Hydrolysis Molar Ratio (h) | Gelation Time (t_g) (minutes) |

| 2 | 150 |

| 4 | 75 |

| 6 | 40 |

| 8 | 25 |

This data is illustrative of the trend described in the literature. researchgate.netrsc.org

Formation and Functionalization of Advanced Materials from the Butan 1 Ol/titanium/water System

Synthesis of Titanium Dioxide (TiO2) Nanomaterials

The synthesis of titanium dioxide (TiO2) nanomaterials from the butan-1-ol/titanium/water system is a cornerstone of advanced materials science. This method allows for the production of nanomaterials with tailored properties, making them suitable for applications ranging from photocatalysis to electronics. psu.edunih.gov The sol-gel method is a prevalent technique, involving the hydrolysis and condensation of a titanium precursor, such as a titanium alkoxide, in a solvent like butan-1-ol. juniperpublishers.comresearchgate.netresearchgate.net The controlled introduction of water initiates the reaction, leading to the formation of a sol that, upon further processing, yields TiO2 nanomaterials. uctm.eduresearchgate.net

Controlled Crystallinity and Phase Purity (Anatase, Rutile, Brookite)

A significant advantage of this synthesis route is the ability to control the crystalline phase of the resulting TiO2. The three primary polymorphs of TiO2—anatase, rutile, and brookite—each possess distinct properties. juniperpublishers.comresearchgate.net For instance, anatase is often favored for photocatalytic applications. researchgate.netresearchgate.net

The final crystalline phase is highly dependent on the synthesis conditions. For example, the amorphous-to-anatase transformation in powders derived from titanium alkoxide precursors can occur upon heating to 400°C. In contrast, the subsequent transformation from anatase to the more thermodynamically stable rutile phase can be inhibited by controlling the crystallite size. Research has shown that in some cases, no rutile is detected even after annealing at 800°C for one hour.

Hydrothermal methods, which can be employed in conjunction with the butan-1-ol/titanium/water system, offer another avenue for phase control. By adjusting parameters such as the concentration of reactants, it is possible to synthesize single-phase anatase or brookite, as well as mixed-phase anatase-brookite nanomaterials. rsc.org One study demonstrated that a bicrystalline mixture of 75% anatase and 25% brookite exhibited the highest photocatalytic activity. rsc.org Solvothermal methods can also be used to produce mixed-phase TiO2 nanocomposites containing anatase, brookite, and rutile. rsc.org

Table 1: Influence of Synthesis Method on TiO2 Crystalline Phase

| Synthesis Method | Precursor System | Key Control Parameter(s) | Resulting Crystalline Phase(s) |

|---|---|---|---|

| Sol-Gel with Annealing | Titanium Alkoxide in Butan-1-ol/Water | Annealing Temperature | Amorphous -> Anatase (at ~400°C) -> Rutile (at higher temperatures) |

| Hydrothermal | Titanium Precursor in Aqueous/Organic Solvent | Reactant Concentration (e.g., urea) | Single-phase anatase, single-phase brookite, or mixed-phase anatase-brookite |

| Solvothermal | Titanium Precursor in Butan-1-ol/Water | Not specified in detail | Mixed-phase anatase, brookite, and rutile |

Morphology Control (Nanoparticles, Nanorods, Hierarchical Structures)

The morphology of TiO2 nanomaterials significantly influences their properties and performance in various applications. The butan-1-ol/titanium/water system allows for the synthesis of diverse morphologies, including nanoparticles, nanorods, and more complex hierarchical structures. nih.govresearchgate.net

For instance, hydrothermal synthesis can be tailored to produce TiO2 nanorods. nih.govnih.gov The addition of certain salts, such as KBr, during the hydrothermal process can suppress lateral growth and promote axial growth, resulting in nanorods with a smaller diameter and increased spacing between them. nih.govresearchgate.net This increased internal surface area can enhance photocatalytic activity. nih.govmdpi.com In one study, the size of silver nanoparticles grown on TiO2 nanorods was found to be dependent on the morphology of the underlying TiO2 structure. nih.gov

Solvothermal methods have been employed to create single-crystalline rutile nanorods approximately 20 nm in diameter and 100 to 500 nm in length, alongside irregular anatase and brookite nanoparticles. rsc.org Hierarchical structures, such as TiO2 hollow nanospheres with a large specific surface area, have also been synthesized using hydrothermal techniques. nih.gov

Impact of Synthesis Parameters on Nanoparticle Characteristics

The characteristics of the synthesized TiO2 nanoparticles are highly sensitive to various synthesis parameters. These parameters include the concentration of the titanium precursor, the water-to-alkoxide molar ratio, temperature, and pH. uctm.eduresearchgate.net

The hydrolysis rate of the titanium alkoxide is a critical factor. researchgate.net A low water content and lower temperatures favor a slower hydrolysis rate, which is crucial for the controlled formation of Ti-O-Ti chains and the subsequent nucleation of nanoparticles. researchgate.net The choice of solvent also plays a significant role; for example, ethylene (B1197577) glycol can act as a bridging-chelating ligand, promoting homogeneity at the molecular level. uctm.edu

Calcination temperature is another key parameter that affects the crystallinity and phase of the nanoparticles. researchgate.net Studies have shown that as the calcination temperature increases, the crystallinity of TiO2 improves. researchgate.net For instance, TiO2 nanoparticles prepared by a sol-gel method showed optimal photocatalytic activity when calcined at 575°C. researchgate.net The pH of the solution can also influence the degradation efficiency in photocatalytic applications, with one study finding the highest degradation of phenol (B47542) at a pH of 1. researchgate.net Furthermore, the aggregation of TiO2 nanoparticles is influenced by the pH and ionic strength of the medium. nih.gov

Table 2: Effect of Synthesis Parameters on TiO2 Nanoparticle Properties

| Parameter | Effect on Nanoparticle Characteristics |

|---|---|

| Water-to-Alkoxide Ratio | Influences hydrolysis rate and nucleation. |

| Temperature | Affects reaction kinetics and crystallinity. |

| pH | Influences surface charge, aggregation, and photocatalytic activity. |

| Solvent Type | Can act as a ligand, influencing homogeneity. |

| Calcination Temperature | Determines the final crystalline phase and degree of crystallinity. |

| Precursor Concentration | Can impact particle size and morphology. |

Fabrication of Titanium-Based Thin Films and Coatings

The butan-1-ol/titanium/water system is also instrumental in the fabrication of titanium-based thin films and coatings. These films are utilized in a variety of applications, including as anti-reflective coatings, in electronic devices, and for photocatalytic surfaces. psu.edu Titanium alkoxides, including titanium(IV) n-butoxide which is synthesized from butanol, are common precursors for these applications. mocvd-precursor-encyclopedia.de

Sol-Gel Dip-Coating and Spin-Coating Techniques

Sol-gel dip-coating and spin-coating are widely used, cost-effective methods for producing uniform TiO2 thin films. physicsgirl.in The process begins with the preparation of a TiO2 sol, often through the controlled hydrolysis of a titanium alkoxide in a solvent like butan-1-ol. nih.govnih.gov

In dip-coating, a substrate is immersed in the sol and then withdrawn at a controlled speed, leaving a thin film on the surface. researchgate.net Spin-coating involves applying the sol to a substrate and then spinning it at high speed to spread the solution evenly. physicsgirl.in Following deposition, the films are typically dried and annealed at temperatures between 400°C and 500°C to crystallize the TiO2 and improve the film quality. physicsgirl.innih.gov The use of a chelating agent like acetylacetone (B45752) can help to control the reactivity of the titanium alkoxide during sol preparation. nih.govnih.gov

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Utilizing Titanium Alkoxide Precursors

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are advanced techniques for depositing high-quality, conformal thin films with precise thickness control. azonano.com Titanium alkoxides are frequently used as precursors in these processes due to their volatility and thermal stability. mocvd-precursor-encyclopedia.deazonano.com

In CVD, the precursor is vaporized and transported to a heated substrate where it decomposes and reacts to form a thin film. rsc.org Modified titanium alkoxide precursors have been developed to enhance thermal stability, enabling film fabrication over a wide temperature range. cnr.itresearchgate.net For example, a precursor synthesized from a parent Ti alkoxide allowed for steady growth rates of TiO2 films between 500 and 800 °C. researchgate.net

ALD is a self-limiting process that involves sequential, alternating pulses of the precursor and a reactant gas (like water) onto the substrate. mocvd-precursor-encyclopedia.de This allows for atomic-level control over film thickness. iisc.ac.in Various titanium alkoxides, such as titanium ethoxide and titanium isopropoxide, have been successfully used as precursors for the ALD of TiO2 films. mocvd-precursor-encyclopedia.de The choice of precursor is critical, as it must be volatile, thermally stable, and exhibit the desired reactivity with the substrate and the growing film. azonano.com

Interfacial Deposition Phenomena

The synthesis of titanium-based materials at the interface between two immiscible liquids is a key area of research. The interfacial polycondensation of titanium dioxide has been successfully studied at the polarized liquid-liquid interface (LLI), often between water and an organic solvent like 1,2-dichloroethane. nih.govnih.gov In this process, a titanium precursor, typically titanium(IV) butoxide (TBOT), is dissolved in the organic phase. nih.govnih.gov

Upon contact with the aqueous phase at the interface, the TBOT undergoes hydrolysis, followed by condensation reactions, leading to the formation of a titanium dioxide film. nih.govnih.gov The butan-1-ol produced as a side product of the hydrolysis reaction is miscible with both the aqueous and organic phases. nih.gov This property increases the mutual solubility of the solvents, which in turn affects the thickness of the liquid-liquid interface and enhances the availability of the reactants. nih.gov

The characteristics of the resulting TiO2 material, such as whether it forms a uniform film or a film decorated with particles, can be controlled by several experimental parameters. nih.govnih.gov These include the pH of the aqueous phase and the concentration of the titanium alkoxide in the organic phase. nih.govnih.gov Techniques like cyclic voltammetry are used for in-situ monitoring of the interfacial reaction, while the morphology and composition of the deposited material are characterized ex-situ using scanning electron microscopy and energy-dispersive X-ray spectroscopy. nih.govnih.gov

Inorganic-Organic Hybrid Materials and Composites

The butan-1-ol/titanium/water system serves as a versatile platform for the creation of advanced inorganic-organic hybrid materials and composites. By integrating organic components at the molecular level or as distinct phases, it is possible to design materials that combine the advantageous properties of both the inorganic titanium network (e.g., thermal stability, high refractive index) and the organic species (e.g., flexibility, specific functionality).

Integration of Organic Modifiers and Polymer Networks

The synthesis of hybrid materials often involves the co-reaction of titanium precursors with functional organic molecules or polymers. The sol-gel process, initiated by the hydrolysis of titanium alkoxides, is a common method for achieving this integration. For instance, hybrid nanocomposites can be formed by incorporating organic pigments like phthalocyanine (B1677752) with titanium dioxide nanoparticles, which can be prepared via the sol-gel method.

A powerful strategy for creating a seamless interface between the inorganic and organic phases involves the polymerization of organic monomers within a pre-synthesized porous TiO2 structure. nih.gov In one study, hybrid nanocomposites were obtained by the radical polymerization of acrylonitrile (B1666552) within a mesoporous TiO2 matrix, leading to a high specific surface area and an intimate connection between the two phases. nih.gov Similarly, block copolymers can act as templates for fabricating TiO2 nanoparticles, controlling their size and morphology. researchgate.net

The interaction between titanium and organic functional groups has been explored using various modifiers. Nucleobases such as adenine, thymine, and uracil (B121893) have been combined with titanium tetra-isopropoxide (TTIP) to create organic-inorganic hybrid thin films via molecular layer deposition (MLD). nih.gov These films exhibit a hybrid character where the nucleobases coordinate to the titanium, demonstrating the potential for creating bioactive coatings. nih.gov

Table 1: Research Findings on Hybrid Materials with Organic Modifiers

| Titanium Precursor | Organic Modifier/Polymer | Method | Key Research Finding | Reference |

|---|---|---|---|---|

| Titanium(IV) butoxide | Polyvinyl chloride (PVC) / Triethylaluminium (TEA) | Supported Ziegler-Natta Polymerization | Created a catalyst for ethylene polymerization; the butoxide ligand was found to be beneficial for the insertion of 1-octene (B94956) comonomer. | mdpi.com |

| Titanium tetra-isopropoxide (TTIP) | Nucleobases (Adenine, Thymine, Uracil) | Molecular Layer Deposition (MLD) | Successfully deposited hybrid thin films where nucleobases coordinate to titanium, forming hydrophilic and potentially bioactive surfaces. | nih.gov |

| Mesoporous TiO₂ | Acrylonitrile | Radical Polymerization | Achieved a high specific surface area and an intimate interface between the organic (polyacrylonitrile) and inorganic (TiO₂) phases. | nih.gov |

| Titanium Alkoxide | Phthalocyanine (organic pigment) | Sol-Gel & Chemical Precipitation | Synthesized a hybrid nanocomposite with a particle size of about 20 nm and a reduced band gap, suitable for photocatalytic applications. |

Composite Formulations with Carbon Nanotubes and Other Fillers

To further enhance the mechanical, electrical, and functional properties of titanium-based materials, fillers such as carbon nanotubes (CNTs) and silica (B1680970) are incorporated to form advanced composites.

Carbon Nanotube Composites: The integration of CNTs with titanium dioxide creates nanocomposites with synergistic properties. CNTs provide excellent electrical conductivity and mechanical strength, while TiO2 offers photocatalytic activity and chemical stability. rsc.org Research has shown that titanium/carbon nanotube composites exhibit a significant increase in tensile stress, hardness, and yield stress compared to pure titanium. americanelements.com These composites are synthesized for a variety of applications, from electrocatalysis to biomedical uses. rsc.orgspringerprofessional.de For instance, CNT@TiO2 nanocomposites have been developed as high-performance supports for iridium catalysts in the oxygen evolution reaction, where the TiO2 layer protects the CNTs from corrosion while the CNTs provide an efficient electron pathway. rsc.org

Composites with Other Fillers (Silica): Titania-silica (TiO2-SiO2) composite oxides are another important class of materials, often prepared via sol-gel methods using titanium and silicon alkoxide precursors. pku.edu.cnnih.gov The properties of these composites are highly dependent on the preparation method and the Ti/Si ratio. pku.edu.cn The incorporation of titanium into the silica framework can create unique active sites. bohrium.com For example, tetrahedral titanium sites on the surface of low-loaded TiO2-SiO2 composites have shown high selectivity in the epoxidation of olefins. bohrium.com These composite materials can also be used as fillers to improve the properties of polymers like polylactic acid (PLA), enhancing photocatalytic efficiency, biodegradability, and antibacterial effects. researchgate.net Furthermore, titania-silica composite aerogels with high surface area and Lewis acidity have been synthesized and used as effective catalysts for polyester (B1180765) synthesis. nih.gov

Table 2: Research Findings on Composites with Fillers

| Filler | Titanium-based Matrix/Precursor | Composite System | Key Research Finding | Reference |

|---|---|---|---|---|

| Carbon Nanotubes (CNTs) | Titanium Dioxide | CNT@TiO₂ | Serves as a high-performance, corrosion-resistant support for catalysts, improving activity and stability in electrocatalysis. | rsc.org |

| Multi-walled Carbon Nanotubes (MWCNTs) | Titanium Compounds | Hybrid titanium compounds/F-MWCNTs | Developed advanced nanocomposites with hybrid organic-inorganic titanium compounds impregnated on functionalized MWCNTs for biomedical applications. | springerprofessional.de |

| Gold-modified MWCNTs | Titania Nanotubes | Au/TNT–MWCNT | Showed high catalytic activity for cyclohexane (B81311) oxidation due to the high surface hydrophobicity of MWCNTs and the catalytic properties of gold and titania. | rsc.org |

| Silica (SiO₂) | Titanium(IV) butoxide (TBT) | Titania-Silica Composite Aerogel | Produced a catalyst with high specific surface area (524.59 m²/g) and Lewis acid content, effective for polycondensation reactions. | nih.gov |

| Silica (SiO₂) | Titanium Alkoxides | TiO₂-SiO₂ Composite Oxides | Demonstrated that tetrahedral Ti sites on the composite surface are active and selective for olefin epoxidation catalysis. | bohrium.com |

Catalytic Applications Derived from the Butan 1 Ol/titanium/water System

Photocatalytic Activity of TiO2 Materials

Titanium dioxide is a well-established photocatalyst, valued for its high catalytic activity, stability, and affordability. journalskuwait.org When irradiated with light of sufficient energy, TiO2 generates electron-hole pairs that can participate in redox reactions, leading to the degradation of pollutants or the production of valuable chemicals. The synthesis of TiO2 often involves precursors like titanium butoxide, which is derived from the butan-1-ol and titanium system. journalskuwait.org

Degradation of Organic Pollutants

TiO2-based photocatalysts are effective in breaking down a wide array of organic pollutants found in wastewater. umn.edu These materials demonstrate excellent absorption of organic compounds and possess high photocatalytic degradation capabilities. umn.edu For instance, TiO2 synthesized from titanium butoxide (TBOT) has shown high efficiency in the photodegradation of phenol (B47542), a toxic and slowly degrading environmental pollutant. journalskuwait.org In one study, TiO2 prepared from TBOT exhibited 147% greater efficiency than the commercial P25 Degussa standard. journalskuwait.org This enhanced activity is attributed to a higher percentage of the anatase crystalline phase, greater crystallinity, and smaller crystallite size compared to TiO2 synthesized from other precursors like titanium tetraisopropoxide (TTIP). journalskuwait.org

The photocatalytic degradation process involves the generation of highly reactive oxygen species, such as hydroxyl radicals, which attack and mineralize the organic pollutant molecules. nih.gov The efficiency of this process is influenced by several factors, including the crystalline structure of the TiO2, its surface area, and the presence of dopants or surface modifications. umn.edu

Hydrogen Production and Water Splitting

Photocatalytic water splitting using semiconductor materials like TiO2 offers a promising pathway for clean hydrogen production. ukm.myresearchgate.netresearchgate.net When a TiO2 photocatalyst is illuminated, it can facilitate the splitting of water molecules into hydrogen and oxygen. However, the efficiency of this process is often limited by the rapid recombination of the photogenerated electron-hole pairs. psu.edu

To enhance hydrogen production, various strategies are employed, such as the deposition of noble metal co-catalysts like platinum (Pt) or palladium (Pd) onto the TiO2 surface. researchgate.netpsu.edu These metals act as electron sinks, effectively separating the charge carriers and providing active sites for hydrogen evolution. For example, Pt-loaded TiO2 nanosheets have demonstrated significantly enhanced photocatalytic hydrogen production rates from ethanol (B145695) aqueous solutions. researchgate.net Similarly, the incorporation of Pd ions into TiO2 has been shown to improve hydrogen evolution from a methanol/water mixture. psu.edu The morphology of the TiO2 material also plays a crucial role, with nanosheet structures being beneficial for improving photocatalytic water splitting performance due to their high active surface exposure. researchgate.net

Role of Doping and Surface Modification in Enhancing Photocatalysis

To overcome the limitations of pure TiO2, such as its wide bandgap which restricts its activity to the UV region of the electromagnetic spectrum, doping and surface modification techniques are widely employed. unimi.itmdpi.com These strategies aim to extend the light absorption into the visible range and improve the separation of charge carriers. unimi.itmdpi.com

Doping involves introducing foreign atoms into the TiO2 crystal lattice. Both metal and non-metal doping have been extensively studied. For instance, doping with non-metals like nitrogen (N) can create nitrogen species within the TiO2 structure, enabling the absorption of visible light and enhancing photocatalytic activity under both UV and visible irradiation. mdpi.com Similarly, doping with boron (B) or carbon (C) can also modify the electronic band structure and improve photocatalytic efficiency. elsevierpure.com Metal doping, such as with calcium ions, can also enhance the photocatalytic activity of TiO2 for the degradation of organic dyes. nih.gov

Surface modification, on the other hand, involves altering the surface properties of the TiO2 material. This can include the deposition of noble metals to reduce electron-hole recombination or the application of surface coatings to enhance stability. unimi.itmdpi.com For example, surface modification of N-doped TiO2 with copper species has been shown to prevent deactivation and result in a nanocomposite photocatalyst with enhanced activity and stability. mdpi.com The synergistic effect of surface fluorination and exposed (001) crystal facets in TiO2 nanosheets has also been shown to lead to much higher photocatalytic activity compared to commercially available TiO2. researchgate.net

Catalysis in Organic Synthesis

Titanium-based catalysts derived from systems involving butan-1-ol are also valuable tools in organic synthesis, facilitating a range of important chemical transformations. youtube.com These catalysts are often employed in reactions such as esterification, transesterification, and polymerization. dntb.gov.uagoogle.com

Esterification and Transesterification Reactions

Titanium compounds, including those derived from butan-1-ol, are effective catalysts for esterification and transesterification reactions. dntb.gov.uanih.gov These reactions are fundamental in the synthesis of esters, which have wide applications, including in the production of polymers and pharmaceuticals. nih.govuva.nl Titanium catalysts offer an alternative to traditional acid catalysts, which can sometimes lead to unwanted side reactions and product decomposition, especially with acid-sensitive substrates. nih.gov

Microwave heating has been successfully combined with titanium catalysis to accelerate esterification and transesterification reactions, often leading to completion within an hour. nih.gov Titanium alkoxides, such as titanium(IV) butoxide, have been investigated as catalysts for the transesterification of methyl methacrylate (B99206) with 1-butanol (B46404) to produce butyl methacrylate. researchgate.net Furthermore, unique tin-titanium catalyst complexes have been developed that show enhanced efficiency in esterification and transesterification processes compared to the individual metal components. google.com

Polymerization Reactions (e.g., Ring-Opening Polymerization)

Titanium alkoxide complexes are highly active initiators for the ring-opening polymerization (ROP) of cyclic esters, such as ε-caprolactone and lactide. nih.govbath.ac.ukd-nb.inforesearchgate.net This type of polymerization is a key method for producing biodegradable polyesters. Air-stable titanium-organic frameworks, prepared from titanium alkoxides and diols, have demonstrated high activity as ROP initiators. nih.govbath.ac.ukresearchgate.net

The catalytic activity of these titanium complexes can be tuned by modifying the ligand environment around the titanium center. d-nb.infonih.gov For instance, titanium complexes with ONO-type Schiff base ligands have been used to catalyze the ROP of ε-caprolactone, with the reaction conditions, such as temperature and monomer-to-catalyst ratio, significantly influencing the conversion and the molecular weight of the resulting polymer. d-nb.info Research has shown that different titanium-based catalysts can produce polymers with varying molecular weights and distributions, highlighting the versatility of these systems in controlling polymer properties. nih.gov

Lewis Acid Catalysis and Coordination Effects

The catalytic activity of the butan-1-ol/titanium/water system is fundamentally rooted in the Lewis acidic nature of the titanium(IV) center. Titanium alkoxides, such as titanium(IV) butoxide formed from a titanium source and butan-1-ol, are versatile Lewis acid catalysts used in a variety of organic transformations. researchgate.netresearchgate.net The interaction with water, however, introduces a layer of complexity and tunability to the catalytic system, leading to the in-situ formation of various titanium-oxo-alkoxide clusters. These structural modifications directly influence the coordination environment of the titanium atom and, consequently, its catalytic behavior.

The primary role of the titanium catalyst is to activate electrophilic substrates by coordinating to a lone pair of electrons, typically on an oxygen or nitrogen atom. This coordination enhances the substrate's reactivity towards nucleophilic attack. The efficiency of a Lewis acid is determined by its ability to accept an electron pair, a property that is highly dependent on the electronic and steric environment of the metal center. In the butan-1-ol/titanium/water system, the butoxide (⁻OBu) ligands and the hydroxo (⁻OH) or oxo (=O) ligands derived from water play a crucial role in modulating the Lewis acidity of the Ti(IV) center. researchgate.net

The hydrolysis of titanium butoxide is a stepwise process where butoxide groups are replaced by hydroxo groups. researchgate.net Subsequent condensation reactions between hydroxo groups or between a hydroxo and a butoxide group lead to the formation of Ti-O-Ti bridges, resulting in oligomeric or polymeric oxo-alkoxide clusters. aau.dk The general mechanism can be described by hydrolysis and condensation reactions. researchgate.net

Hydrolysis: Ti(OBu)₄ + H₂O → Ti(OBu)₃(OH) + BuOH

Condensation (Olation/Oxolation): 2 Ti(OBu)₃(OH) → (BuO)₃Ti-O-Ti(OBu)₃ + H₂O

Detailed research has demonstrated the application of such systems in key organic reactions. For instance, titanium(IV) alkoxide complexes are effective catalysts for esterification reactions. The mechanism involves the coordination of the titanium center to the carboxylic acid, activating it for nucleophilic attack by the alcohol.

Below is a table summarizing the catalytic performance of a titanium aminotriphenolate catalyst, which provides insight into the coordination effects on Lewis acid-catalyzed esterification. While not a direct butan-1-ol/water system, it illustrates the principles of how ligand architecture around a titanium center dictates catalytic outcomes.

Table 1: Titanium-Catalyzed Esterification of Benzoic Acid with Benzyl Alcohol

| Catalyst | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Reference |

|---|---|---|---|---|---|

| Titanium Aminotriphenolate Complex | Toluene (B28343) | 110 | 24 | >95 | researchgate.net |

| Ti(OiPr)₄ | Toluene | 110 | 24 | ~60 | researchgate.net |

| Ti(OBu)₄ | Toluene | 110 | 24 | ~55 | researchgate.net |

The data indicate that specifically designed ligand environments, such as the aminotriphenolate ligand, can lead to superior catalytic activity compared to simple alkoxides like titanium(IV) isopropoxide or titanium(IV) butoxide. This highlights the importance of coordination effects in catalyst design. researchgate.net

In addition to esterification, titanium-based catalysts derived from alkoxides are pivotal in polymerization reactions. The coordination of an incoming monomer to a vacant site on the titanium center is a key step in the polymerization process. The nature of the ligands surrounding the titanium atom, including alkoxide and oxo groups, affects the catalyst's activity, stability, and the properties of the resulting polymer. nih.gov For example, modifying a titanium tetrachloride catalyst with titanium(IV) butoxide has been shown to influence comonomer incorporation in ethylene (B1197577) polymerization. nih.gov

The following table presents data on the effect of modifying a Ziegler-Natta catalyst with titanium butoxide on the polymerization of ethylene with 1-octene (B94956).

Table 2: Ethylene/1-Octene Copolymerization Using a Modified Titanium Catalyst

| Catalyst System | [Al]/[Ti] Molar Ratio | Activity (kg polymer/mol Ti·h) | 1-Octene Incorporation (%) | Reference |

|---|---|---|---|---|

| PVC/BuMgCl/TiCl₄ | 773 | 1250 | 3.26 | nih.gov |

| PVC/BuMgCl/Ti(OBu)₄·TiCl₄ | 773 | 1190 | 4.45 | nih.gov |

These findings affirm that the presence of the butoxide ligand, derived from butan-1-ol, plays a beneficial role in the incorporation of the comonomer, demonstrating a significant coordination effect on the catalytic outcome. nih.gov The interplay between the Lewis acidic titanium center and its coordination sphere, which is directly influenced by the presence of butan-1-ol and water, is therefore a critical factor in determining the catalytic efficacy of the system.

Emerging Research Directions and Future Outlook

Novel Synthesis Strategies and Green Chemistry Approaches

The traditional synthesis of titanium butoxide involves the reaction of titanium tetrachloride with butanol, a process that requires a base to neutralize the hydrochloric acid byproduct. wikipedia.org Current research is focused on developing more sustainable and refined synthesis methods.

Novel strategies often employ sol-gel techniques, which offer precise control over the final material's properties. For instance, new sol-gel methods have been designed using titanium butoxide as the metal precursor along with templating agents and specific solvents to create nanostructured materials like TiO₂ spherical porous nanoparticle assemblies. nih.gov Researchers are tailoring reaction parameters such as the sequence of reagent addition, stirring speed, solvent type (acidic water or ethanol), and calcination conditions to achieve desired morphologies and properties. nih.gov

Another approach involves the chemical modification of the titanium alkoxide precursor itself. Reacting titanium butoxide with ligands like chloroacetic acids generates new precursors that can be used to produce titania. researchgate.net These modifications can influence the structure of the resulting materials, leading to complex multinuclear oxo-alkoxide clusters. researchgate.net

Green chemistry principles are also being integrated into synthesis. This includes using less hazardous solvents and developing processes that generate less waste. taylorandfrancis.com For example, research into polyesterification catalysts is exploring ways to replace toxic tin compounds with more benign titanium-based systems, driving the need for efficient and clean synthesis of the titanium precursors themselves. acs.org

Table 1: Comparison of Synthesis Strategies for Titanium-Based Materials

| Synthesis Strategy | Precursors | Key Features | Resulting Products | Reference(s) |

|---|---|---|---|---|

| Classical Method | Titanium tetrachloride, Butanol | Produces HCl byproduct; requires base. | Titanium(IV) butoxide | wikipedia.org |

| Sol-Gel Method | Titanium butoxide, Pluronic F127, Toluene (B28343) | Templating agent controls porosity; tunable parameters. | TiO₂ porous nanoparticles | nih.gov |

| Precursor Modification | Titanium butoxide, Chloroacetic acids | Creates new modified alkoxide precursors. | Hexanuclear titanium-oxo clusters | researchgate.net |

| Ligand Exchange | Titanium(IV) chloride, Sodium catecholate | Allows synthesis of specific catecholate complexes. | Titanium monocatecholate complexes | sci-hub.se |

Advanced Characterization Techniques for In-Situ Monitoring

Understanding the complex processes that occur during the transformation of titanium butoxide into a functional material, such as through hydrolysis and condensation, requires sophisticated analytical tools. Advanced characterization techniques are crucial for monitoring these reactions in-situ, providing real-time insights into structural and chemical changes.

A suite of techniques is often employed to gain a comprehensive understanding. stumejournals.com These include:

Microscopy: Electron microscopy (SEM, TEM) is used to visualize the morphology and microstructure of the resulting materials, such as chiral TiO₂ nanofibers produced from titanium butoxide. wikipedia.org

Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry (ASAP-MS) are invaluable for elucidating the structure of complex intermediates, such as the mixed Ti/Sn heterobimetallic dimers that form in certain catalytic systems. acs.org Time-resolved photoluminescence can be used to investigate the photoactivity of TiO₂-based materials. acs.org

Diffraction and Thermal Analysis: X-ray Diffraction (XRD) is essential for identifying the crystalline phases (e.g., anatase, rutile) of TiO₂ formed during synthesis. researchgate.net Thermal analysis methods like TGA, DSC, and DTA provide information on the thermal stability and phase transitions of the materials. stumejournals.comstumejournals.com

Multi-technique Approaches: For complex systems like titanium alloys, researchers integrate multiple methods. This can include combining serial sectioning with electron backscatter diffraction (EBSD) and energy-dispersive X-ray spectroscopy (EDS) to create 3D reconstructions of microstructures and understand phase interactions. researchgate.netresearchgate.net

In-situ monitoring allows researchers to observe particle formation, crystal growth, and phase transformations as they happen. For example, UV-vis spectroscopy can be used ex-situ to monitor the stability of catalysts and observe colloid formation, which is an indicator of catalyst agglomeration and deactivation. acs.org This detailed characterization is fundamental to the rational design of materials with optimized performance.

Table 2: Advanced Characterization Techniques for Titanium-Based Materials

| Technique Class | Specific Method | Information Provided | Application Example | Reference(s) |

|---|---|---|---|---|

| Microscopy | SEM, TEM | Morphology, microstructure, particle size/shape. | Imaging TiO₂ nanofibers from a titanium butoxide precursor. | wikipedia.orgstumejournals.com |

| Spectroscopy | NMR, ASAP-MS | Molecular structure of complex intermediates. | Identifying Ti/Sn heterobimetallic catalyst structures. | acs.org |

| Diffraction | XRD | Crystalline structure and phase identification. | Determining anatase/rutile phases in synthesized TiO₂. | stumejournals.comstumejournals.com |

| 3D Analysis | FIB, Serial Sectioning | 3D morphology and interconnectivity of phases. | Reconstructing α-lath interactions in Ti alloys. | researchgate.net |

| Thermal Analysis | DSC, TGA | Thermal stability, phase transitions, decomposition. | Characterizing biomedical titanium alloys. | stumejournals.comstumejournals.com |

Rational Design of High-Performance Titanium-Based Materials

Rational design involves the deliberate construction of materials with specific, predetermined properties. This approach moves beyond trial-and-error, leveraging a fundamental understanding of structure-property relationships to create high-performance materials. Titanium butoxide is a versatile precursor in this paradigm, enabling the creation of a wide array of functional materials. researchgate.netacs.orgresearchgate.netstumejournals.comresearchgate.netsigmaaldrich.com

A key strategy is the chemical modification of the titanium alkoxide precursor before material synthesis. rsc.org By introducing other organic or inorganic components, the reactivity of the precursor can be controlled, and functional groups can be integrated into the final material. rsc.org For example, reacting titanium butoxide with dicarboxylates or other ligands can create unique molecular precursors for catalysts or metal-organic frameworks (MOFs). researchgate.netacs.org

In the field of catalysis, titanium-based systems are designed for applications ranging from olefin polymerization to polyesterification. acs.orgnih.gov Researchers have developed new titanium(IV)-alkoxide complexes with specific ligands that exhibit high thermal stability, making them suitable for high-temperature ethylene (B1197577) polymerization. nih.gov The rational design of Ti-based MOFs has led to materials with exceptional capabilities for gas sensing, combining high stability with visible-light activity in a single structure. rsc.org

Computational methods are increasingly paired with experimental work. Quantum mechanical calculations and molecular simulations can predict the properties of hypothetical materials, guiding synthetic efforts toward the most promising candidates for applications like CO₂/N₂ separation. researchgate.net This synergy between modeling and high-throughput experiments is accelerating the discovery of new titanium alloys with outstanding mechanical properties. researchgate.net The goal is to create a clear "composition-microstructure-properties" relationship that allows for the targeted design of materials for demanding applications in aerospace and biomedicine. researchgate.netmdpi.com

Q & A

Basic Research Questions

Q. How can stable isotope-labeled butan-1-ol (e.g., carbon-13 labeled) be synthesized for isotopic tracing studies?

- Methodology : Carbon-13 labeled butan-1-ol is synthesized by replacing all four carbon atoms in the butan-1-ol structure with carbon-13 isotopes. The process involves catalytic hydrogenation of carbon-13 enriched precursors or enzymatic pathways to ensure isotopic purity. Characterization requires nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm isotopic enrichment and chemical identity .

Q. What experimental design strategies are optimal for synthesizing titanium-containing trihydrate nanoparticles (e.g., docetaxel trihydrate)?

- Methodology : Use a 3² full factorial design to optimize nanoparticle synthesis. Independent variables (e.g., polymer ratios, lipid concentrations) are tested at three levels (low, medium, high). Dependent variables, such as drug-loading efficiency and release kinetics, are analyzed using polynomial equations and software like Statistica Design Expert. This approach identifies critical parameters for reproducibility and performance .

Q. How should researchers handle contradictions in boiling point data for butan-1-ol and its isomers?

- Methodology : Validate experimental conditions (e.g., purity, pressure) and compare with literature using standardized methods (e.g., ASTM distillation). For butan-1-ol, the boiling point order is typically: propan-1-ol < butan-2-ol < butan-1-ol < pentan-1-ol due to hydrogen bonding and branching effects. Discrepancies arise from impurities or measurement techniques; replicate experiments and cross-reference with peer-reviewed databases like PubChem .

Advanced Research Questions

Q. How can reaction kinetics between butan-1-ol and Cr(VI) be mechanistically analyzed under varying surfactant conditions?

- Methodology : Conduct pseudo-first-order experiments with excess butan-1-ol. Monitor Cr(VI) disappearance spectrophotometrically. Plot observed rate constants () vs. [butan-1-ol] to confirm first-order dependency. Surfactant effects (e.g., SDS, CPC) are evaluated by comparing rate deviations, which indicate micellar interactions or substrate partitioning. Kinetic models (e.g., Michaelis-Menten) are applied to elucidate mechanistic pathways .

Q. What strategies resolve discrepancies in drug-loading efficiency of mesoporous silica-based trihydrate nanoparticles?

- Methodology : Perform design of experiments (DOE) to isolate factors like polymer hydrophobicity and pore size. Use response surface methodology (RSM) to model interactions between variables. For example, a 1:0 ratio of eudragit S100:L100 with 60 mg phosphatidylcholine maximizes drug loading (73.39% at 10 h). Validate with in vitro release kinetics and Higuchi/Korsmeyer-Peppas models to assess diffusion mechanisms .

Q. How can Grignard reaction pathways for synthesizing substituted butan-1-ol derivatives (e.g., 1-(2-chlorophenyl)butan-1-ol) be optimized?

- Methodology : React 2-chlorobenzyl chloride with butanal in anhydrous ether using magnesium as a catalyst. Monitor reaction progress via thin-layer chromatography (TLC). Post-synthesis, purify via column chromatography and characterize using -NMR and IR spectroscopy. Optimize yield by adjusting stoichiometry (e.g., 1:1.2 molar ratio of benzyl chloride to butanal) and reaction time (4–6 hours) .

Data Analysis and Validation

Q. What statistical methods are recommended for analyzing toxicity data of butan-1-ol in multi-country regulatory studies?

- Methodology : Aggregate safety data (e.g., LD₅₀, occupational exposure limits) from regional guidelines (e.g., Denmark’s 150 mg/m³ 8-hour limit vs. Norway’s 75 mg/m³). Use ANOVA to assess variance across datasets. Toxicity classification (Category 3 narcotic/respiratory irritant) should align with GHS criteria, validated via in vitro assays (e.g., Ames test) .

Q. How do isotopic labeling and structural modifications of butan-1-ol affect its biological activity in medicinal chemistry?

- Methodology : Compare carbon-13 labeled butan-1-ol with analogs (e.g., 4-(6-aminoindol-1-yl)butan-1-ol) using in vitro assays (e.g., enzyme inhibition, cytotoxicity). Structural modifications (e.g., indole/imidazole substituents) alter hydrophobicity and binding affinity. Quantify effects via IC₅₀ values and molecular docking simulations .

Tables for Key Experimental Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.